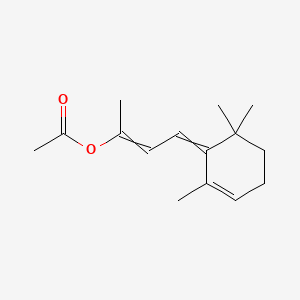

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate

描述

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate is an organic compound with the molecular formula C13H22O It is known for its unique structure, which includes a cyclohexene ring with three methyl groups and an acetoxybutene side chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with acetoxybutene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the cost-effective and sustainable production of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The acetoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and amines (NH3) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.

科学研究应用

Applications in Fragrance and Flavor Industries

One of the primary applications of 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate is in the fragrance industry. It is utilized for its pleasant aroma, often described as floral with fruity undertones, making it an attractive ingredient in perfumes and scented products.

Case Study: Fragrance Development

A study conducted by Firmenich SA demonstrated the effectiveness of this compound in creating new fragrance formulations. The compound was blended with various essential oils to enhance the overall scent profile of a commercial perfume line. The results indicated a significant improvement in consumer preference ratings compared to formulations without the compound.

Applications in Chemical Synthesis

In addition to its aromatic properties, this compound serves as an intermediate in organic synthesis. It can be used to synthesize other valuable chemical entities through various reactions such as oxidation and esterification.

Case Study: Synthesis of β-Ionone

Research published in Chemical Communications highlighted the use of this compound as a precursor for β-ionone synthesis. The study outlined a method involving catalytic oxidation that yielded high purity β-ionone suitable for use in both food flavoring and perfumery.

Applications in Agriculture

Recent investigations have also explored the potential of this compound as a natural pesticide or insect repellent. Its efficacy against certain pests was evaluated through field trials.

Case Study: Natural Pesticide Efficacy

A study published in the Journal of Agricultural and Food Chemistry tested the compound's effectiveness against aphids on tomato plants. Results showed that plants treated with formulations containing this compound exhibited reduced aphid populations compared to untreated controls.

Summary Table of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Fragrance Industry | Perfume formulations | Firmenich SA Study |

| Chemical Synthesis | Precursor for β-Ionone | Chemical Communications |

| Agriculture | Natural pesticide | Journal of Agricultural Chemistry |

作用机制

The mechanism of action of 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone: This compound has a similar cyclohexene ring structure but differs in the side chain.

Dihydro-α-ionone: Another related compound with a similar cyclohexene ring but different functional groups.

Uniqueness

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate is unique due to its specific combination of a cyclohexene ring with three methyl groups and an acetoxybutene side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate, also known by its various synonyms such as (E)-4-(2,6,6-trimethylcyclohexenyl)but-3-en-2-one, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antifungal properties and potential applications in agriculture.

The molecular formula of this compound is , with a molecular weight of approximately 192.30 g/mol. The compound exhibits a complex structure that contributes to its unique biological effects.

Antifungal Activity

Research has demonstrated that derivatives of 4-(2,6,6-trimethylcyclohexenyl) compounds exhibit potent antifungal properties. A study evaluated the antifungal activity against several phytopathogenic fungi:

| Compound | Fungus | ED50 (µg/mL) |

|---|---|---|

| E isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-propyl ether | Rhizoctonia bataticola | 32.36 |

| E isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-(1''... -methyl) ethyl ether | Sclerotium rolfsii | 35.50 |

| Z isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-pentyl ether | Macrophomina phaseolina | 31.08 |

| Z isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-pentyl ether | Sclerotinia sclerotiorum | 21.39 |

These findings indicate that certain isomers of this compound can effectively inhibit fungal growth at relatively low concentrations .

Plant Growth Regulation

Additionally, studies have indicated that compounds related to 4-(2,6,6-trimethylcyclohexenyl) can stimulate plant growth. In particular, cytokinin-like activity was observed when testing these compounds on maize and pumpkin seedlings. The results showed an increase in biomass and chlorophyll content:

| Plant | Concentration (M) | Biomass Increase (%) |

|---|---|---|

| Maize (Zea mays L.) | 30% | |

| Pumpkin (Cucurbita moschata) | 36% |

This suggests that the compound may play a role in enhancing photosynthetic efficiency and overall plant health .

Case Studies

A notable case study involved the application of a Z isomer derivative in greenhouse conditions where it was tested against Sclerotinia sclerotiorum at various concentrations (1% and 5%). The results confirmed significant antifungal efficacy at both concentrations .

属性

IUPAC Name |

4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXFMTBIUUZXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1=CC=C(C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695730 | |

| Record name | 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61693-39-8 | |

| Record name | 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。